molecular formula C11H16N2O2 B1602103 Methyl 3-amino-4-(propylamino)benzoate CAS No. 762295-22-7

Methyl 3-amino-4-(propylamino)benzoate

Cat. No.: B1602103
CAS No.: 762295-22-7
M. Wt: 208.26 g/mol
InChI Key: ICPJPXAGTCJEDK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(propylamino)benzoate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid and is characterized by the presence of both amino and propylamino groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(propylamino)benzoate typically involves a multi-step process. One common method includes the alkylation of 3-amino-4-nitrobenzoic acid followed by reduction and esterification. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(propylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amino groups. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Methyl 3-amino-4-(propylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing local anesthetics and other therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(propylamino)benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(propylamino)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-amino-4-(propylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-6-13-10-5-4-8(7-9(10)12)11(14)15-2/h4-5,7,13H,3,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPJPXAGTCJEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560833
Record name Methyl 3-amino-4-(propylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762295-22-7
Record name Methyl 3-amino-4-(propylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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